molecular formula C15H19NO5 B8773712 1-(2,4-Dimethoxybenzyl)-6-oxopiperidine-3-carboxylic Acid

1-(2,4-Dimethoxybenzyl)-6-oxopiperidine-3-carboxylic Acid

Cat. No.: B8773712
M. Wt: 293.31 g/mol
InChI Key: BIGRFHXGKLSPHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dimethoxybenzyl)-6-oxopiperidine-3-carboxylic Acid is a useful research compound. Its molecular formula is C15H19NO5 and its molecular weight is 293.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H19NO5

Molecular Weight

293.31 g/mol

IUPAC Name

1-[(2,4-dimethoxyphenyl)methyl]-6-oxopiperidine-3-carboxylic acid

InChI

InChI=1S/C15H19NO5/c1-20-12-5-3-10(13(7-12)21-2)8-16-9-11(15(18)19)4-6-14(16)17/h3,5,7,11H,4,6,8-9H2,1-2H3,(H,18,19)

InChI Key

BIGRFHXGKLSPHR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CN2CC(CCC2=O)C(=O)O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of the crude product of 1-(2,4-dimethoxybenzyl)-6-oxopiperidine-3-carboxylic acid methyl ester (26.8 g) in methanol/tetrahydrofuran (1/1, 174 ml) was added a 1M aqueous solution of sodium hydroxide (174 ml) at room temperature, and the mixture was stirred overnight. To this reaction solution was added a 1M aqueous solution of hydrochloric acid (174 ml), the mixture was stirred. The precipitated solid was collected by filtration, washed with water, and dried under reduced pressure to give the titled compound (15.1 g).
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
26.8 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
174 mL
Type
reactant
Reaction Step One
Name
methanol tetrahydrofuran
Quantity
174 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
174 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of lithium hydroxide monohydrate (316 mg) in water (10 ml) was added dropwise a 30 wt % aqueous solution of hydrogen peroxide (1.8 ml) under ice-cooling and the mixture was stirred for 10 minutes. To this reaction solution was added tetrahydrofuran (10 ml), and then a solution of the low-polarity component of 5-((R)-4-benzyl-2-oxooxazolidine-3-carbonyl)-1-(2,4-dimethoxybenzyl)piperidin-2-one (3.37 g) in tetrahydrofuran (20 ml) was added dropwise thereto, and the mixture was stirred for additional 1 hour. To this reaction solution was added an aqueous solution of sodium hydrogen sulfite (1.81 g) was added dropwise, and then the mixture was warmed to room temperature, and stirred for 30 minutes. This mixed solution was extracted with ethyl acetate, and the resulting organic layer was washed with a saturated aqueous solution of sodium chloride, and then dried over anhydrous sodium sulfate, and concentrated under reduced pressure. To the resulting residue was added ethyl acetate, and the mixture was stirred at room temperature. The insoluble substance was collected by filtration, and dried under reduced pressure to give the titled compound (1.36 g). An analysis of this solid by HPLC analysis condition 2 showed that an isomer with shorter retention time was a main product.
Name
lithium hydroxide monohydrate
Quantity
316 mg
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
5-((R)-4-benzyl-2-oxooxazolidine-3-carbonyl)-1-(2,4-dimethoxybenzyl)piperidin-2-one
Quantity
3.37 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
1.81 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.